molecular formula C8H6ClN5O2 B8475089 2,4-Diamino-5-chloro-6-nitroquinazoline CAS No. 27023-81-0

2,4-Diamino-5-chloro-6-nitroquinazoline

Cat. No. B8475089
M. Wt: 239.62 g/mol
InChI Key: XCBMRNHSLMDGRI-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

In a similar manner 2,4,6-triaminoquinazoline and 2,4,6-triamino-5-chloroquinazoline can be prepared. This is accomplished by the nitration of, for example, 2,4-diamino-5-chloroquinazoline (above) with 90% nitric acid and sulfuric acid, yielding the corresponding 2,4-diamino-5-chloro-6-nitroquinazoline. The 6-nitroquinazoline is in turn reduced by either hydrogenation in the presence of 10% palladium on carbon or by treatment with stannous chloride dihydrate, affording the corresponding 2,4,6-triaminoquinazoline. Steps A and B of Example 15 describe in detail these two steps in the reaction sequence.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1N=C(N)C2C(=CC=C(N)C=2)N=1.NC1N=C(N)C2C(=CC=C(N)C=2Cl)N=1.[NH2:28][C:29]1[N:38]=[C:37]([NH2:39])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][C:35]=2[Cl:40])[N:30]=1.[N+:41]([O-])([OH:43])=[O:42].S(=O)(=O)(O)O>>[NH2:28][C:29]1[N:38]=[C:37]([NH2:39])[C:36]2[C:31](=[CH:32][CH:33]=[C:34]([N+:41]([O-:43])=[O:42])[C:35]=2[Cl:40])[N:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C(=N1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=CC=CC(=C2C(=N1)N)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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